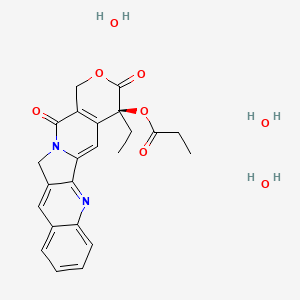

CZ-48 trihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CZ-48 trihydrate involves the modification of nicotinamide mononucleotide (NMN)The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and water, with the compound being soluble in both . The synthesis process may require ultrasonic assistance to ensure proper solubility and reaction completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The compound is typically stored under nitrogen at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions

CZ-48 trihydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound, altering its activity.

Substitution: Substitution reactions can occur, particularly involving the sulfo-ara-F group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents such as DMSO and water. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives and analogs of the original compound. These products can exhibit different biological activities and properties, making them useful for further research and applications .

Scientific Research Applications

CZ-48 trihydrate has a wide range of scientific research applications, including:

Mechanism of Action

CZ-48 trihydrate exerts its effects by selectively activating SARM1 and inhibiting CD38. SARM1 is an adaptor protein in the Toll-like receptor pathway, and its activation leads to the production of cyclic ADP-ribose (cADPR), which induces non-apoptotic cell death . The inhibition of CD38 by this compound reduces the breakdown of NAD+, thereby increasing its availability for various cellular processes . This dual action makes this compound a valuable tool for studying NAD+ metabolism and its role in cellular signaling and disease .

Comparison with Similar Compounds

CZ-48 trihydrate is unique in its dual action of activating SARM1 and inhibiting CD38. Similar compounds include:

Nicotinamide mononucleotide (NMN): A precursor to NAD+ that does not have the same selective activation and inhibition properties as this compound.

Sulfo-ara-F-NMN: Another mimetic of NMN that shares similar properties with this compound but may have different biological activities.

These compounds highlight the uniqueness of this compound in its ability to modulate NAD+ metabolism through selective activation and inhibition of key enzymes .

Properties

CAS No. |

1147090-70-7 |

|---|---|

Molecular Formula |

C23H26N2O8 |

Molecular Weight |

458.5 g/mol |

IUPAC Name |

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] propanoate;trihydrate |

InChI |

InChI=1S/C23H20N2O5.3H2O/c1-3-19(26)30-23(4-2)16-10-18-20-14(9-13-7-5-6-8-17(13)24-20)11-25(18)21(27)15(16)12-29-22(23)28;;;/h5-10H,3-4,11-12H2,1-2H3;3*1H2/t23-;;;/m0.../s1 |

InChI Key |

IYMREUZGKUWKHF-AQUVTFJZSA-N |

Isomeric SMILES |

CCC(=O)O[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)CC.O.O.O |

Canonical SMILES |

CCC(=O)OC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)CC.O.O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

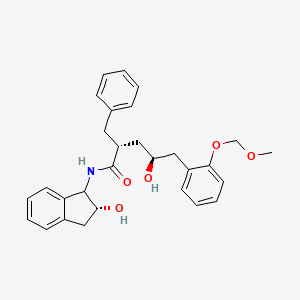

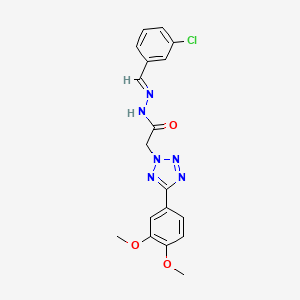

![1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine;tetrahydrochloride](/img/structure/B12773294.png)